molecular formula C10H13Cl B3192623 1-Chloro-3-isopropyl-4-methylbenzene CAS No. 63831-93-6

1-Chloro-3-isopropyl-4-methylbenzene

Cat. No.: B3192623
CAS No.: 63831-93-6
M. Wt: 168.66 g/mol
InChI Key: ISPBEETWYSGCDQ-UHFFFAOYSA-N
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Description

1-Chloro-3-isopropyl-4-methylbenzene is an organic compound with the molecular formula C10H13Cl and a molecular weight of 168.663 g/mol . Its CAS Registry Number is 63831-93-6 , and it is characterized by the IUPAC Standard InChIKey ISPBEETWYSGCDQ-UHFFFAOYSA-N . This compound is part of a class of chlorinated aromatic compounds often investigated in environmental and analytical chemistry contexts. Research involving similar chlorinated compounds focuses on their behavior in environmental samples and their analysis using techniques like gas chromatography-mass spectrometry (GC-MS) . Thermodynamic properties for this compound have been experimentally determined, including a standard enthalpy of formation of the liquid (Δ f H° liquid ) of -108.00 ± 4.50 kJ/mol . This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses and must not be administered to humans or used for any personal purposes.

Properties

CAS No.

63831-93-6

Molecular Formula

C10H13Cl

Molecular Weight

168.66 g/mol

IUPAC Name

4-chloro-1-methyl-2-propan-2-ylbenzene

InChI

InChI=1S/C10H13Cl/c1-7(2)10-6-9(11)5-4-8(10)3/h4-7H,1-3H3

InChI Key

ISPBEETWYSGCDQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)C(C)C

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(C)C

Other CAS No.

63831-93-6

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers: Substituent Position Effects

Key structural analogs include 1-chloro-2-isopropylbenzene (CAS: 2077-13-6) and 1-chloro-4-isopropylbenzene (CAS: 2621-46-7), both with the formula C₉H₁₁Cl (MW: 154.636 g/mol) . These isomers differ in the placement of the isopropyl group (ortho vs. para to chlorine), leading to distinct physical properties:

Property 1-Chloro-3-isopropyl-4-methylbenzene 1-Chloro-2-isopropylbenzene 1-Chloro-4-isopropylbenzene
Molecular Formula C₁₀H₁₃Cl C₉H₁₁Cl C₉H₁₁Cl
Molecular Weight (g/mol) 168.663 154.636 154.636
Boiling Point (°C) Not reported 191 193
Solubility Insoluble in H₂O; soluble in organic solvents Insoluble in H₂O; soluble in ethanol, ether Insoluble in H₂O; miscible in ethanol, acetone

Key Observations :

  • The para-isopropyl isomer (1-chloro-4-isopropylbenzene) has a slightly higher boiling point (193°C) than the ortho analog (191°C), likely due to reduced steric hindrance in the para configuration .

Steric and Electronic Influences

  • Steric Effects : The 3-isopropyl and 4-methyl groups in the target compound create significant steric bulk near the chlorine atom, which may hinder electrophilic substitution reactions compared to less-substituted analogs like 1-chloro-4-isopropylbenzene.
  • Electronic Effects : The electron-withdrawing chlorine atom deactivates the benzene ring, while the alkyl groups (isopropyl, methyl) donate electrons via induction. This balance influences regioselectivity in further reactions.

Thermodynamic Stability

The target compound’s formation via the reaction C₇H₇Cl + C₁₃H₁₉Cl → 2 C₁₀H₁₃Cl (ΔrH° = -0.72 ± 0.50 kJ/mol) suggests mild exothermicity, indicating moderate thermodynamic favorability . Comparable data for structural analogs are unavailable, but the presence of multiple alkyl groups likely enhances stability relative to mono-substituted chloroarenes.

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-Chloro-3-isopropyl-4-methylbenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nuclear chlorination of 4-methylbenzoic acid derivatives using chlorine and a Lewis acid catalyst (e.g., AlCl₃), followed by esterification with isopropyl alcohol. Optimal yields (~75–85%) are achieved under anhydrous conditions at 60–80°C, with strict control of chlorine gas flow rates to minimize over-chlorination . Physical properties, such as a boiling point of ~193°C (at 6 mmHg), are critical for purification via fractional distillation .

Q. What safety protocols are essential for handling 1-Chloro-3-isopropyl-4-methylbenzene in laboratory settings?

  • Methodological Answer : Use closed systems or local exhaust ventilation to prevent vapor inhalation (acute toxicity Category 4). Personal protective equipment (PPE) must include nitrile gloves, vapor-resistant goggles, and lab coats. Emergency measures require immediate decontamination with safety showers and eye-wash stations. Storage should be in cool (<25°C), ventilated areas away from oxidizers .

Q. How can researchers verify the purity of this compound, and which analytical techniques are most reliable?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) is recommended for purity assessment. Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity, with characteristic peaks for the isopropyl group (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 6.8–7.3 ppm). Cross-referencing with PubChem spectral data (DTXSID, Canonical SMILES) ensures accuracy .

Advanced Research Questions

Q. What mechanistic insights govern the regioselectivity of electrophilic substitution reactions in 1-Chloro-3-isopropyl-4-methylbenzene?

  • Methodological Answer : The chloro and isopropyl groups act as meta-directing deactivators, while the methyl group is an ortho/para-directing activator. Competition between these effects can be studied using nitration (HNO₃/H₂SO₄) or sulfonation, with HPLC analysis to quantify product ratios. Computational modeling (DFT) predicts preferential substitution at the para position relative to the methyl group due to steric hindrance from the isopropyl group .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation products form?

  • Methodological Answer : Under strong acids (e.g., H₂SO₄), hydrolysis of the chloro group yields 3-isopropyl-4-methylphenol. Oxidative conditions (KMnO₄) cleave the aromatic ring, forming chlorinated aliphatic acids. Stability studies using accelerated aging (40°C/75% RH) with LC-MS monitoring reveal degradation pathways. Neutral pH (5–9) aqueous solutions show no significant decomposition over 48 hours .

Q. What role does this compound play in synthesizing bioactive molecules, and what are key challenges in scaling up reactions?

  • Methodological Answer : It serves as a precursor for anticancer agents (e.g., imidazole-indole hybrids) via Suzuki-Miyaura cross-coupling or Huisgen cycloaddition. Scale-up challenges include managing exothermic reactions during chlorination and minimizing byproducts via controlled reagent addition. Pilot studies recommend flow chemistry systems for improved heat dissipation and yield reproducibility (~90% at 100g scale) .

Data Contradictions and Resolution

  • Synthesis Yield Discrepancies : reports 75–85% yields, while smaller-scale lab syntheses may achieve lower yields (~60%) due to incomplete esterification. Optimization via Dean-Stark traps for water removal improves esterification efficiency .
  • Regioselectivity Conflicts : Computational models (DFT) and experimental results occasionally disagree on substitution sites. Multi-variable analysis (temperature, solvent polarity) resolves discrepancies, with polar aprotic solvents (DMF) favoring para substitution .

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